molecular formula C12H15NOS B14386675 N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide CAS No. 89873-88-1

N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide

Cat. No.: B14386675
CAS No.: 89873-88-1
M. Wt: 221.32 g/mol
InChI Key: KICHRLQTZRLIKB-UHFFFAOYSA-N
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Description

N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a benzenecarbothioyl group attached to an acetamide moiety, with an isopropyl group substituting one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide typically involves the reaction of benzenecarbothioyl chloride with N-(propan-2-yl)acetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. The general reaction scheme is as follows:

Benzenecarbothioyl chloride+N-(propan-2-yl)acetamideBaseThis compound\text{Benzenecarbothioyl chloride} + \text{N-(propan-2-yl)acetamide} \xrightarrow{\text{Base}} \text{this compound} Benzenecarbothioyl chloride+N-(propan-2-yl)acetamideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioamide group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzenecarbothioyl)-N-methylacetamide
  • N-(Benzenecarbothioyl)-N-ethylacetamide
  • N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide

Uniqueness

N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.

Properties

CAS No.

89873-88-1

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

N-(benzenecarbonothioyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C12H15NOS/c1-9(2)13(10(3)14)12(15)11-7-5-4-6-8-11/h4-9H,1-3H3

InChI Key

KICHRLQTZRLIKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)C)C(=S)C1=CC=CC=C1

Origin of Product

United States

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